molecular formula C16H16N4O3S B11122602 3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11122602
M. Wt: 344.4 g/mol
InChI Key: PCCPJYQOYUWIAX-UHFFFAOYSA-N
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Description

3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the 4-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the thiadiazole ring with a 4-methoxyphenyl group using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.

    Formation of the 1,2-oxazole ring: This can be accomplished by reacting an appropriate nitrile oxide with an alkyne in a 1,3-dipolar cycloaddition reaction.

    Introduction of the carboxamide group: The final step involves the reaction of the oxazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and suitable bases.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

3-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16N4O3S/c1-4-12-13(9(2)23-20-12)14(21)17-16-19-18-15(24-16)10-5-7-11(22-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,19,21)

InChI Key

PCCPJYQOYUWIAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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